molecular formula C8H16N2O B12961160 (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine

(R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine

Cat. No.: B12961160
M. Wt: 156.23 g/mol
InChI Key: AYDQLBCXZWITRE-SSDOTTSWSA-N
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Description

®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran and azetidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Tetrahydrofuran-3-yl)azetidin-3-amine: A stereoisomer with similar structural properties.

    Azetidin-3-amine derivatives: Various derivatives with different substituents on the azetidine ring.

Uniqueness

®-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine

InChI

InChI=1S/C8H16N2O/c1-10(8-4-9-5-8)7-2-3-11-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

AYDQLBCXZWITRE-SSDOTTSWSA-N

Isomeric SMILES

CN([C@@H]1CCOC1)C2CNC2

Canonical SMILES

CN(C1CCOC1)C2CNC2

Origin of Product

United States

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